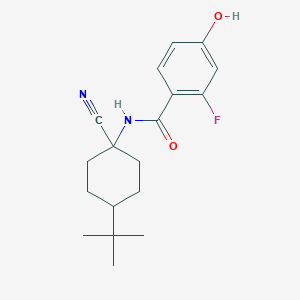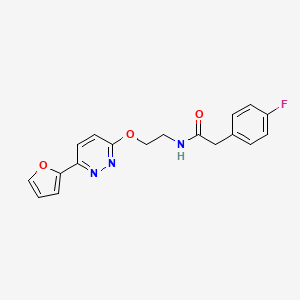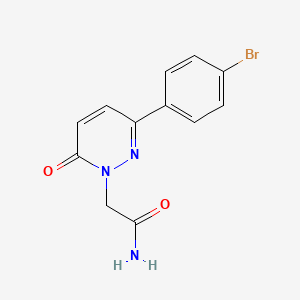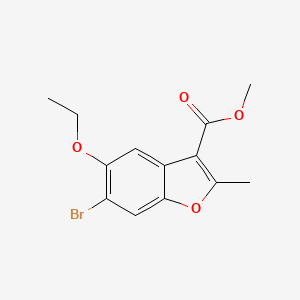![molecular formula C6H9N3O B2891929 2-[(Pyridazin-3-yl)amino]ethan-1-ol CAS No. 1247645-02-8](/img/structure/B2891929.png)
2-[(Pyridazin-3-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Pyridazin-3-yl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 1247645-02-8 . It has a molecular weight of 139.16 . The IUPAC name for this compound is 2-(3-pyridazinylamino)ethanol . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2, (H,7,9) . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 139.16 .
Applications De Recherche Scientifique
Metalation and Carbon-Carbon Coupling Reactions
The metalation of 2-(aminomethyl)pyridine derivatives, including similar structures to "2-[(Pyridazin-3-yl)amino]ethan-1-ol," has been studied, showing the potential for complex formation and carbon-carbon coupling reactions. These reactions are crucial for the development of new materials and chemical synthesis processes. The study by Westerhausen et al. (2001) demonstrates the lithiation and subsequent reaction with dimethylzinc, leading to the formation of various complex compounds, highlighting the versatile chemistry of pyridazin-3-ylamino derivatives (Westerhausen et al., 2001).
Complexation with Metal Ions
Research by Hakimi et al. (2013) explores the complexation of a ligand, resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, to cadmium(II). This study showcases the potential of pyridazin-3-ylamino derivatives in forming metal complexes with distinct geometric configurations, useful in material science and coordination chemistry (Hakimi et al., 2013).
Synthetic Applications in Heterocyclic Chemistry
The synthesis of novel pyridazinone derivatives, as detailed by Alonazy et al. (2009), demonstrates the flexibility of pyridazin-3-ylamino derivatives in heterocyclic chemistry. These derivatives can undergo further chemical modifications to produce compounds with potential biological activity, highlighting the importance of such structures in pharmaceutical chemistry (Alonazy et al., 2009).
Catalytic Synthesis and Green Chemistry
Michlik and Kempe (2013) introduced a sustainable, iridium-catalyzed pyrrole synthesis utilizing secondary alcohols and amino alcohols, which could include "this compound" derivatives. This method represents a green chemistry approach, reducing environmental impact by utilizing renewable resources and generating valuable heterocyclic compounds (Michlik & Kempe, 2013).
Ionic Liquids and Advanced Materials
Shevchenko et al. (2017) synthesized ionic liquids with novel nitrogenous centers, demonstrating the potential of "this compound" derivatives in the development of new materials with unique electrical and thermal properties. These findings contribute to the advancement of ionic liquids and their applications in various industrial and technological fields (Shevchenko et al., 2017).
Safety and Hazards
The safety information for “2-[(Pyridazin-3-yl)amino]ethan-1-ol” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It’s worth noting that similar compounds, such as 6-aryl-3(2h)-pyridazinone derivatives, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-(pyridazin-3-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMHQQXWCGRSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891849.png)





![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] benzoate](/img/structure/B2891856.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2891860.png)


